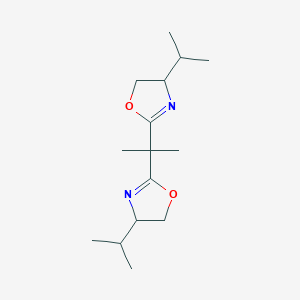![molecular formula C23H22F7N4O6P B13393833 (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosaprepitant is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy. It is administered intravenously and acts as a prodrug of aprepitant, which means it is converted into aprepitant in the body. Fosaprepitant was developed by Merck & Co. and has been approved for medical use in various regions, including the United States and the European Union .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fosaprepitant is synthesized through a multi-step chemical process. The synthesis involves the formation of a phosphoric acid derivative, which is then coupled with a triazolone intermediate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, fosaprepitant is produced as a lyophilized powder for injection. The production process involves reconstituting the powder with sodium chloride solution to prepare it for intravenous administration. The final concentration of the solution is carefully controlled to ensure the correct dosage .
Analyse Des Réactions Chimiques
Types of Reactions: Fosaprepitant undergoes various chemical reactions, including hydrolysis and enzymatic conversion. Upon administration, it is rapidly converted to aprepitant through enzymatic hydrolysis in the body .
Common Reagents and Conditions: The hydrolysis of fosaprepitant to aprepitant involves the use of water and enzymes present in the body. The reaction occurs under physiological conditions, such as body temperature and pH .
Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant is aprepitant, which is the active form of the drug. Aprepitant then exerts its antiemetic effects by binding to neurokinin 1 receptors .
Applications De Recherche Scientifique
Fosaprepitant has several scientific research applications, particularly in the fields of medicine and pharmacology:
Chemotherapy-Induced Nausea and Vomiting (CINV): Fosaprepitant is widely used in combination with other antiemetic agents to prevent both acute and delayed nausea and vomiting caused by chemotherapy
Pediatric Oncology: Research has shown that fosaprepitant is effective and safe for use in pediatric patients undergoing chemotherapy, providing an alternative to traditional antiemetic regimens.
Pharmacokinetic Studies: Fosaprepitant is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
Mécanisme D'action
Fosaprepitant acts as a prodrug of aprepitant. Once administered, it is converted to aprepitant, which then binds to neurokinin 1 receptors in the brain. By blocking these receptors, aprepitant prevents the binding of substance P, a neuropeptide associated with inducing nausea and vomiting. This mechanism helps in controlling chemotherapy-induced nausea and vomiting .
Comparaison Avec Des Composés Similaires
Fosaprepitant is often compared with its active form, aprepitant, as well as other neurokinin 1 receptor antagonists:
Aprepitant: Fosaprepitant is a prodrug of aprepitant, meaning it is converted to aprepitant in the body. .
Rolapitant: Another neurokinin 1 receptor antagonist, rolapitant, is used for similar indications.
Netupitant: Combined with palonosetron, netupitant is another neurokinin 1 receptor antagonist used to prevent CINV.
Fosaprepitant’s uniqueness lies in its intravenous administration, providing an alternative for patients who may have difficulty with oral medications.
Propriétés
IUPAC Name |
[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870116 |
Source


|
| Record name | (3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)




![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)


![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)

![methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B13393835.png)
